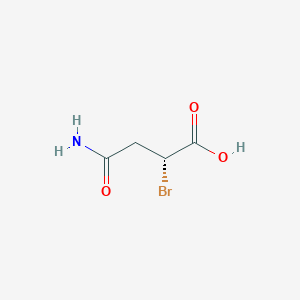
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate is an organic compound derived from 3,7-Dihydroxy-2-naphthoic acid It is characterized by the presence of two hydroxyl groups and a methyl ester group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate can be synthesized by esterification of 3,7-Dihydroxy-2-naphthoic acid. The typical method involves reacting 3,7-Dihydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 3,7-Dihydroxy-2-naphthylmethanol.
Substitution: Formation of various ethers and esters depending on the substituents used.
Scientific Research Applications
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a substrate for studying enzyme-catalyzed reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,7-dihydroxy-naphthalene-2-carboxylate involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes such as O-methyltransferases, which catalyze the methylation of hydroxyl groups. This interaction can modulate various biological pathways and lead to the formation of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-naphthoic acid
- 6-Hydroxy-2-naphthoic acid
- 1,4-Dihydroxy-2-naphthoic acid
- 2-Hydroxy-1-naphthoic acid
Uniqueness
Methyl 3,7-dihydroxy-naphthalene-2-carboxylate is unique due to the specific positioning of its hydroxyl groups and the presence of a methyl ester group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
methyl 3,7-dihydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-16-12(15)10-5-8-4-9(13)3-2-7(8)6-11(10)14/h2-6,13-14H,1H3 |
InChI Key |
SXEMHNUCWJFSSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=C1)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-3-methyl-2-{[3-(ethyloxy)phenyl]oxy}-pyridine](/img/structure/B8426836.png)










